N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(4-methylphenyl)glycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein denaturation.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide: Similar structure but with an ethyl group instead of a methyl group.
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Contains a sec-butyl group instead of a methyl group.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and sulfonyl groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C16H17BrN2O3S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(2)23(21,22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
FROHOVADEAVZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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